molecular formula C21H20ClN3O3S B2856109 methyl 2-{4-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate CAS No. 1251614-15-9

methyl 2-{4-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate

Cat. No.: B2856109
CAS No.: 1251614-15-9
M. Wt: 429.92
InChI Key: FPSWYZRVXGKTAQ-UHFFFAOYSA-N
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Description

Methyl 2-{4-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate is a benzodiazepine derivative characterized by a 1,5-benzodiazepin-2-yl core substituted at the 4-position with a sulfanyl-linked carbamoyl methyl group. The carbamoyl group is further modified with a 4-chlorophenylmethyl moiety, and the ester component is a methyl acetate.

Properties

IUPAC Name

methyl 2-[4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-28-21(27)11-16-10-20(25-18-5-3-2-4-17(18)24-16)29-13-19(26)23-12-14-6-8-15(22)9-7-14/h2-10,24H,11-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSWYZRVXGKTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{4-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate typically involves multiple steps. One common approach is to start with the preparation of the benzodiazepine core, followed by the introduction of the chlorobenzyl and thioether groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl [4-({2-[(4-chlorobenzyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl [4-({2-[(4-chlorobenzyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and anticonvulsant properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{4-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters like gamma-aminobutyric acid (GABA). This can result in various pharmacological effects, including sedation and muscle relaxation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural features are compared below with three analogs identified in the evidence, focusing on substituent variations, molecular properties, and inferred biological implications.

Substituent Variations on the Aryl/Carbamoyl Group

  • Target Compound: Carbamoyl substituent: 4-Chlorophenylmethyl group. Ester group: Methyl acetate.
  • Ethyl 2-[4-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate (F405-0275) :

    • Carbamoyl substituent : 2-Chloro-4-methylphenyl group.
    • Ester group : Ethyl acetate.
    • Key feature : The methyl group at the 4-position introduces steric bulk, while the ethyl ester increases lipophilicity compared to the methyl ester in the target compound. This may influence metabolic stability or membrane permeability .
  • Methyl 2-[4-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate (BG14561): Carbamoyl substituent: 2-Fluorophenyl group. Ester group: Methyl acetate.
  • [(4-Chlorophenyl)carbamoyl]methyl 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetate :

    • Carbamoyl substituent : Cyclohexyl(methyl) group.
    • Ester group : Methyl acetate.
    • Key feature : The bulky cyclohexyl group significantly increases hydrophobicity, which could enhance binding to hydrophobic protein pockets but reduce aqueous solubility .

Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Ester Group Aryl/Carbamoyl Substituent
Methyl 2-{4-[({[(4-Chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate C21H20ClN3O3S* ~437.92 Methyl 4-Chlorophenylmethyl
Ethyl 2-[4-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl]-1H-1,5-benzodiazepin-2-yl]acetate C22H22ClN3O3S 444.94 Ethyl 2-Chloro-4-methylphenyl
Methyl 2-[4-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl]-1H-1,5-benzodiazepin-2-yl]acetate C20H18FN3O3S 399.44 Methyl 2-Fluorophenyl
[(4-Chlorophenyl)carbamoyl]methyl 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetate C19H25ClN2O4S 412.93 Methyl Cyclohexyl(methyl)

*Inferred based on structural similarity to and .

Biological Activity

Methyl 2-{4-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate is a complex organic compound that exhibits various biological activities. This detailed examination focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by a benzodiazepine core structure, which is known for its psychoactive properties. The presence of the 4-chlorophenyl group and a sulfanyl moiety suggests potential interactions with biological targets, particularly in the central nervous system (CNS).

Pharmacological Activities

  • Antimicrobial Activity :
    • Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the sulfamoyl group have shown efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial potential .
  • Enzyme Inhibition :
    • The compound's structure indicates potential for enzyme inhibitory activity. Compounds in the benzodiazepine class have been studied for their ability to inhibit acetylcholinesterase (AChE), an important target in treating neurodegenerative diseases such as Alzheimer's .
  • Antiparasitic Activity :
    • Similar benzodiazepine derivatives have demonstrated antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that modifications to the benzodiazepine structure can enhance activity against drug-resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

  • GABAergic Modulation : Benzodiazepines typically act as positive allosteric modulators of GABAA_A receptors, enhancing inhibitory neurotransmission in the CNS. This could lead to anxiolytic and sedative effects.
  • Interaction with Enzymes : The presence of the carbamoyl and sulfanyl groups may facilitate binding to specific enzyme active sites, inhibiting their function and altering metabolic pathways.

Study 1: Antimicrobial Efficacy

A study evaluated a series of benzodiazepine derivatives for antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that modifications similar to those found in this compound significantly increased potency against these pathogens .

Study 2: Neuroprotective Effects

In a murine model of neurodegeneration, compounds with similar structural motifs were tested for neuroprotective effects. Results showed that these compounds could reduce neuronal apoptosis and improve cognitive function through modulation of AChE activity .

Summary of Biological Activities

Activity Type Mechanism Reference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionAChE inhibition
AntiparasiticTargeting Plasmodium metabolism
NeuroprotectiveModulation of GABAA_A receptors

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